2-{[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide
Description
The compound 2-{[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide is a heterocyclic molecule featuring a pyrazolo[4,3-d]pyrimidine core. Key structural elements include:
- Pyrazolo[4,3-d]pyrimidine scaffold: Substituted with ethyl (C₂H₅), methyl (CH₃), oxo (O), and 2-phenylethyl (C₆H₅CH₂CH₂) groups.
- Sulfanyl bridge: Links the core to an acetamide group.
- Acetamide substituent: Functionalized with a 4-isopropylphenyl (C₆H₄C₃H₇) moiety.
Properties
IUPAC Name |
2-[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl-N-(4-propan-2-ylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N5O2S/c1-5-32-25-24(19(4)30-32)29-27(31(26(25)34)16-15-20-9-7-6-8-10-20)35-17-23(33)28-22-13-11-21(12-14-22)18(2)3/h6-14,18H,5,15-17H2,1-4H3,(H,28,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPBNQGDKZQIOFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N=C(N(C2=O)CCC3=CC=CC=C3)SCC(=O)NC4=CC=C(C=C4)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide typically involves multiple steps, starting from readily available starting materials
Formation of the Pyrazolo[4,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazolo[4,3-d]pyrimidine ring system.
Introduction of the Thioether Group: The thioether group is introduced via a nucleophilic substitution reaction, where a thiol reacts with a suitable leaving group on the pyrazolo[4,3-d]pyrimidine core.
Acetamide Formation: The final step involves the acylation of the amine group with an acyl chloride or anhydride to form the acetamide functionality.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
2-{[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups in the pyrazolo[4,3-d]pyrimidine core can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, nucleophiles, electrophiles
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
2-{[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-{[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparisons
Key Observations:
Core Structure Variations: The pyrazolo-pyrimidine core (target compound) is distinct from thieno-pyrimidinone () in electronic properties. Thieno derivatives exhibit stronger π-π stacking due to sulfur’s electronegativity .
Substituent Effects :
- Sulfanyl vs. Ether/Oxo : The sulfanyl group in the target compound may improve solubility compared to ether-linked analogues (e.g., ’s methoxybenzyl derivative) .
- 4-Isopropylphenyl vs. 2-Fluorophenyl : The bulky isopropyl group increases lipophilicity (logP ~4.5 predicted), whereas 2-fluorophenyl () introduces electronegativity, favoring target binding .
Synthetic Complexity :
- The target compound’s synthesis likely involves multi-step coupling (e.g., Suzuki-Miyaura for aryl groups, ) , whereas hydroxyacetamide derivatives () use zeolite-catalyzed condensations .
Physicochemical and Pharmacokinetic Comparisons
Table 2: Predicted Physicochemical Properties
| Property | Target Compound | Compound | Compound |
|---|---|---|---|
| Molecular Weight (g/mol) | ~490 | ~465 | 403.5 |
| H-Bond Donors | 1 | 1 | 1 |
| H-Bond Acceptors | 6 | 6 | 4 |
| logP (Predicted) | 4.2 | 3.8 | 4.0 |
| Solubility (mg/mL) | 0.01 | 0.05 | 0.03 |
Key Findings:
- Lipophilicity : The target compound’s logP (4.2) aligns with kinase inhibitors but may limit aqueous solubility.
- Bioavailability : The 4-isopropylphenyl group enhances membrane permeability compared to ’s polar 2-fluorophenyl .
Biological Activity
The compound 2-{[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide is a member of the pyrazolopyrimidine class, which is recognized for its diverse biological activities. This article delves into the biological properties of this compound, exploring its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 479.6 g/mol. It features a complex structure that includes a pyrazolo[4,3-d]pyrimidine core fused with various functional groups that may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 479.6 g/mol |
| CAS Number | 1358286-54-0 |
Biological Activities
Research indicates that pyrazole derivatives exhibit a wide range of biological activities including anti-inflammatory, analgesic, anticancer, and antimicrobial effects. The specific compound in focus has not been extensively studied in isolation; however, its structural analogs have shown promising results.
Anticancer Activity
Pyrazolo[4,3-d]pyrimidine derivatives have been investigated for their potential as anticancer agents. For instance:
- Inhibition of Cyclin-dependent Kinases (CDKs) : Some derivatives have demonstrated significant inhibitory effects on CDK2 and CDK9 with IC50 values in the low micromolar range. This suggests that the compound may also exhibit similar properties due to its structural similarities to known inhibitors .
Anti-inflammatory Effects
The pyrazole nucleus is known for its anti-inflammatory properties. Compounds within this class have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. Although specific data on this compound's COX inhibition is lacking, it is reasonable to hypothesize similar activity based on the behavior of related compounds .
While detailed studies on the mechanism of action for this specific compound are scarce, the general mechanism for pyrazole derivatives often involves:
- Inhibition of Enzymatic Pathways : Many pyrazoles act by inhibiting key enzymes involved in cell proliferation and inflammatory responses.
- Interaction with Receptors : The presence of various functional groups allows these compounds to interact with multiple biological targets, potentially leading to synergistic effects.
Case Studies and Research Findings
Several studies have explored the biological activities of related pyrazole compounds:
- Study on CDK Inhibition : A study found that certain pyrazolo[3,4-b]pyridines exhibited selective inhibition against CDK2 over CDK9 . This selectivity is critical for developing targeted cancer therapies.
- Antimicrobial Properties : Research has indicated that some pyrazole derivatives possess antimicrobial activity against various pathogens. The presence of hydrophobic groups in the structure enhances membrane permeability and interaction with microbial targets .
- Analgesic Activity : Pyrazole compounds like phenylbutazone are widely recognized for their analgesic properties. The structural characteristics shared by our compound may suggest similar effects .
Q & A
Q. Basic
- NMR : ¹H/¹³C NMR to verify substituent positions (e.g., ethyl, phenylethyl groups).
- HRMS : Confirm molecular weight (e.g., C₂₉H₃₃N₅O₂S₂) and isotopic patterns.
- InChI Key/SMILES : Validate stereochemistry and connectivity via PubChem-derived descriptors .
Advanced : DFT calculations (e.g., B3LYP/6-31G*) predict vibrational spectra and optimize 3D conformations for docking studies .
How can researchers resolve contradictions in biological activity data across assays?
Q. Advanced
- Dose-response validation : Replicate assays under standardized conditions (pH, temperature) to eliminate variability.
- Target specificity profiling : Use kinome-wide screening to identify off-target interactions.
- Data-driven analysis : Apply machine learning to correlate structural features (e.g., sulfanyl group orientation) with activity trends .
Reference : Theoretical frameworks guide hypothesis refinement when experimental data conflicts .
What strategies integrate computational reaction modeling with experimental synthesis?
Q. Advanced
- Reaction path search : Tools like ICReDD combine quantum mechanics (e.g., transition-state analysis) and experimental data to prioritize viable pathways .
- Virtual screening : Simulate substituent effects (e.g., phenylethyl vs. propan-2-yl groups) on reactivity before synthesis .
- Feedback loops : Use failed experimental outcomes to recalibrate computational parameters (e.g., solvent polarity in COSMO-RS models) .
What are common side reactions during synthesis, and how can they be mitigated?
Q. Basic
- Oxidation of sulfanyl groups : Use inert atmospheres (N₂/Ar) and antioxidants (e.g., BHT).
- Incomplete coupling : Optimize catalyst loading (e.g., 5 mol% Pd) and ligand ratios .
- Byproduct formation : Monitor intermediates via TLC and quench reactions at 80–90% conversion .
How can reaction conditions be systematically optimized for scale-up?
Q. Advanced
- DoE : Vary parameters (temperature, solvent polarity, stirring rate) to identify Pareto-optimal conditions.
- Membrane separation : Purify intermediates via nanofiltration to reduce solvent waste .
- Process simulation : COMSOL Multiphysics models predict heat/mass transfer limitations in batch reactors .
What stability considerations are critical for long-term storage?
Q. Basic
- Thermal stability : Store at –20°C in amber vials to prevent photodegradation.
- Hydrolysis susceptibility : Avoid aqueous buffers; use lyophilized forms for hygroscopic intermediates .
- Oxidative protection : Add stabilizers (e.g., ascorbic acid) for sulfur-containing moieties .
How can researchers explore the role of sulfone/phosphonate moieties in modifying bioactivity?
Q. Advanced
- Isoelectronic replacement : Synthesize sulfone analogs via oxidation (e.g., mCPBA) and compare IC₅₀ values .
- Phosphonate introduction : Use Michaelis-Arbuzov reactions to substitute sulfanyl groups, then assess pharmacokinetics (e.g., LogP, plasma stability) .
- MD simulations : Analyze binding affinity changes in target proteins (e.g., kinases) after moiety substitution .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
